(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a compound that features a fluorinated phenyl group and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 2-fluorobenzaldehyde with a pyrazole derivative. One common method is the condensation reaction between 2-fluorobenzaldehyde and 4-hydroxypyrazole in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of (2-Fluorophenyl)(1H-pyrazol-4-yl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorophenyl)(1H-pyrazol-4-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(2-Fluorophenyl)(1H-pyrazol-4-yl)amine: Contains an amine group instead of a hydroxyl group.
(2-Fluorophenyl)(1H-pyrazol-4-yl)thiol: Features a thiol group in place of the hydroxyl group.
Uniqueness
(2-Fluorophenyl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both a fluorinated phenyl group and a pyrazole ring, which can impart distinct chemical and biological properties. The hydroxyl group also provides additional reactivity, allowing for further functionalization and derivatization .
Properties
Molecular Formula |
C10H9FN2O |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
(2-fluorophenyl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10(14)7-5-12-13-6-7/h1-6,10,14H,(H,12,13) |
InChI Key |
VJPOKGRJQOILQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CNN=C2)O)F |
Origin of Product |
United States |
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